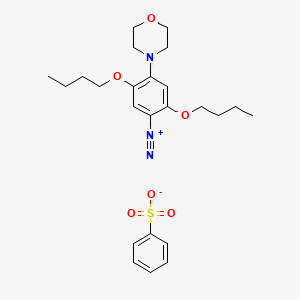
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate is a diazonium salt that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a diazonium group, which is known for its reactivity and versatility in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate typically involves the diazotization of the corresponding amine precursor. The process generally includes the following steps:
Formation of the Amine Precursor:
Diazotization: The amine precursor is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling with Benzenesulfonate: The diazonium salt is then coupled with benzenesulfonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with the presence of a coupling component.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo dyes with varying colors and properties.
Reduction Reactions: The corresponding aniline derivative.
Aplicaciones Científicas De Investigación
2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules for detection and imaging purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophilic sites on other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrafluoroborate
- 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium tetrachlorozincate
Comparison
Compared to its analogs, 2,5-Dibutoxy-4-(morpholin-4-yl)benzene-1-diazonium benzenesulfonate is unique due to its specific counterion (benzenesulfonate), which can influence its solubility, stability, and reactivity. The choice of counterion can affect the compound’s performance in various applications, making it a valuable variant for specific research and industrial purposes.
Propiedades
Número CAS |
93672-53-8 |
|---|---|
Fórmula molecular |
C24H33N3O6S |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
benzenesulfonate;2,5-dibutoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C18H28N3O3.C6H6O3S/c1-3-5-9-23-17-14-16(21-7-11-22-12-8-21)18(13-15(17)20-19)24-10-6-4-2;7-10(8,9)6-4-2-1-3-5-6/h13-14H,3-12H2,1-2H3;1-5H,(H,7,8,9)/q+1;/p-1 |
Clave InChI |
WTVPXCOTPHPEQA-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=CC(=C(C=C1[N+]#N)OCCCC)N2CCOCC2.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


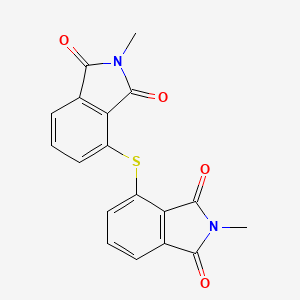
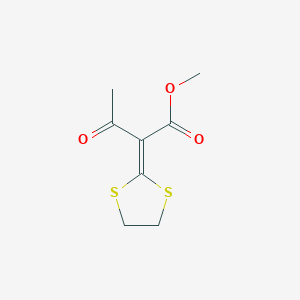
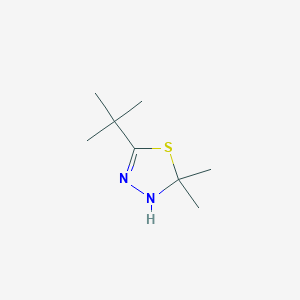
![{[5-(Methanesulfinyl)pentyl]oxy}benzene](/img/structure/B14368023.png)
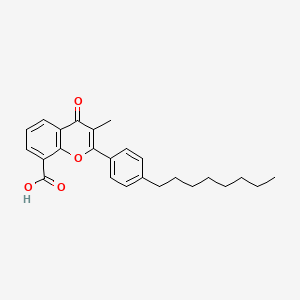
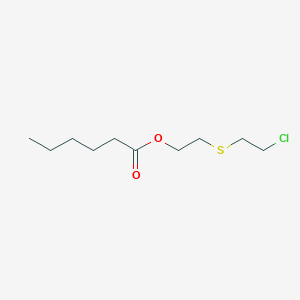
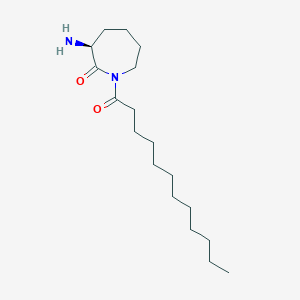
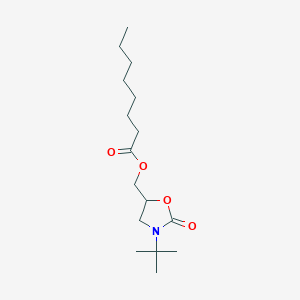
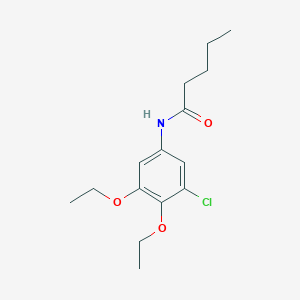
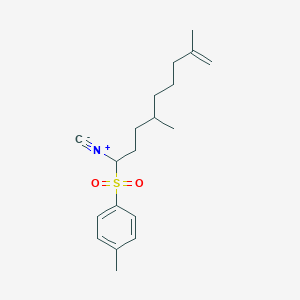
![4-[(1-Carboxyethyl)amino]butanoic acid](/img/structure/B14368055.png)
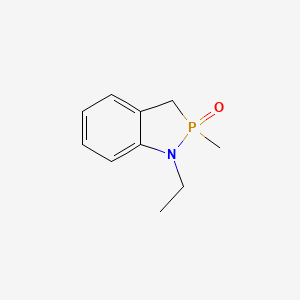
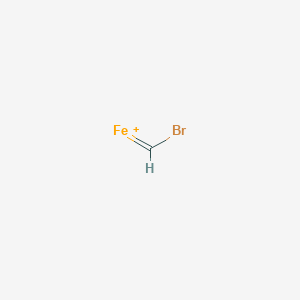
![4-Methyl-1-phenyl-6-[(triphenylsilyl)oxy]hex-4-en-2-yn-1-one](/img/structure/B14368090.png)
